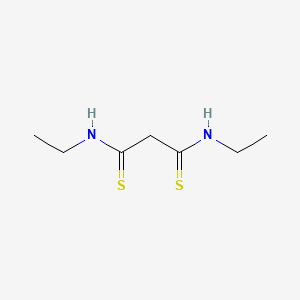
N~1~,N~3~-Diethylpropanebis(thioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Diethylpropanebis(thioamide) is a compound belonging to the class of thioamides, which are sulfur analogs of amides Thioamides are known for their unique chemical properties, including altered nucleophilicity and hydrogen bonding characteristics due to the substitution of oxygen with sulfur in the carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Diethylpropanebis(thioamide) typically involves the thionation of corresponding amides using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P~2~S~5~). One common method involves the reaction of diethylpropanediamide with Lawesson’s reagent in an appropriate solvent like toluene under reflux conditions . The reaction proceeds through the formation of a thiocarbonyl intermediate, which then converts to the desired thioamide.
Industrial Production Methods
For industrial-scale production, a column-free and aqueous waste-free process has been developed using Lawesson’s reagent. This method involves the use of ethanol or ethylene glycol to decompose by-products, simplifying the purification process and reducing waste . This approach is advantageous for large-scale synthesis due to its efficiency and environmental benefits.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Diethylpropanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: Thioamides can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thioamides can yield corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Thioamides can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioamides
Applications De Recherche Scientifique
N~1~,N~3~-Diethylpropanebis(thioamide) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N1,N~3~-Diethylpropanebis(thioamide) involves its interaction with molecular targets through the formation of covalent adducts. For example, thioamides can form covalent bonds with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis . This inhibition disrupts essential biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylthiouracil: Used for the treatment of hyperthyroidism.
Thiamazole: Another antithyroid drug.
Etionamide and Protionamide: Used for the treatment of tuberculosis.
Uniqueness
N~1~,N~3~-Diethylpropanebis(thioamide) is unique due to its specific structural features and reactivity. Compared to other thioamides, it offers distinct advantages in terms of stability and target affinity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
38534-98-4 |
|---|---|
Formule moléculaire |
C7H14N2S2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
N,N'-diethylpropanedithioamide |
InChI |
InChI=1S/C7H14N2S2/c1-3-8-6(10)5-7(11)9-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) |
Clé InChI |
RUUSCVCVIXAOCB-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)CC(=S)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


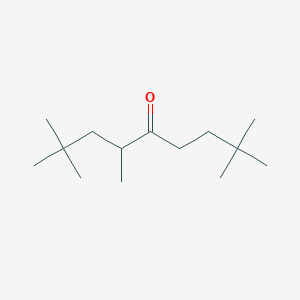
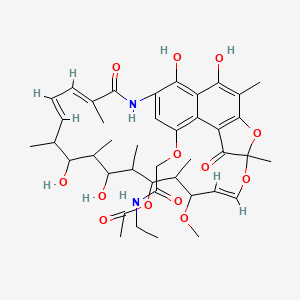
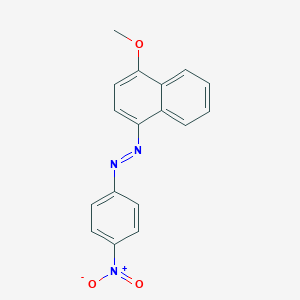

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
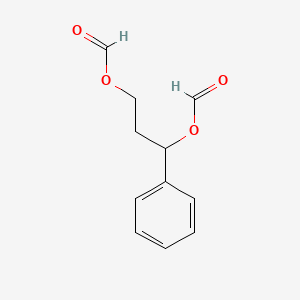

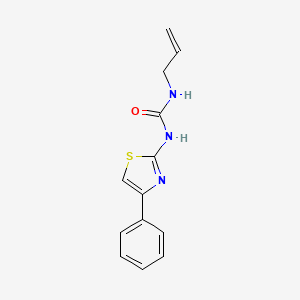
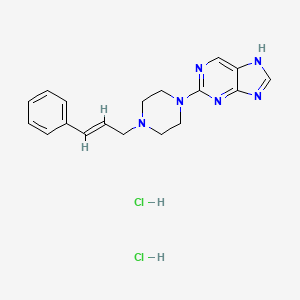

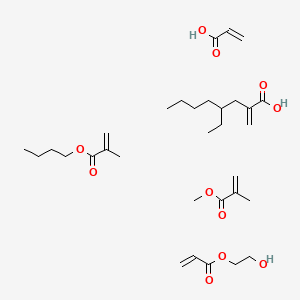
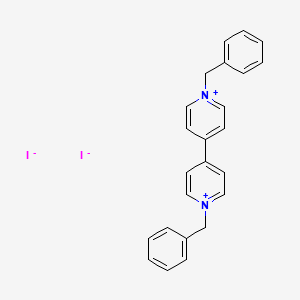
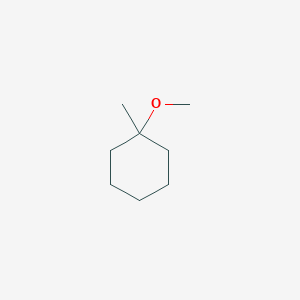
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
